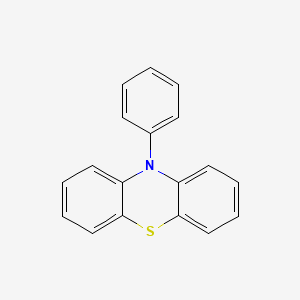

10-Phenyl-10h-phenothiazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

10-phenylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NS/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEFYHOJDVVORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221760 | |

| Record name | Phenothiazine, 10-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-42-3 | |

| Record name | 10-Phenylphenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Phenylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazine, 10-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PHENYLPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BII1EYP5EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence and Ascendancy of 10-Phenyl-10H-phenothiazine: A Technical Guide for the Modern Researcher

Abstract

This technical guide provides an in-depth exploration of 10-Phenyl-10H-phenothiazine, a molecule that has transitioned from a derivative of historical significance to a cornerstone in modern materials science and catalysis. We will traverse its discovery, rooted in the rich history of phenothiazine chemistry, and detail the evolution of its synthesis, from classical Ullmann condensations to the highly efficient Buchwald-Hartwig aminations. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its structural, photophysical, and electrochemical properties, underpinned by detailed experimental protocols and comparative data. Furthermore, we will elucidate the mechanisms that render this compound a powerhouse in applications ranging from organic electronics to photoredox catalysis, providing a forward-looking perspective on its future potential.

A Legacy Reimagined: From Aniline Dyes to a Privileged Scaffold

The story of this compound is intrinsically linked to its parent scaffold, phenothiazine. The journey began in the late 19th century within the burgeoning German dye industry. In 1883, August Bernthsen first synthesized the phenothiazine nucleus, a tricyclic heterocyclic compound.[1] For decades, phenothiazine and its derivatives were primarily of interest for their properties as dyes and later as antiseptics and insecticides.[2]

The mid-20th century marked a paradigm shift. The introduction of a phenyl group at the nitrogen atom (N-10) of the phenothiazine core gave rise to this compound, a modification that profoundly alters the electronic and photophysical characteristics of the scaffold.[1] This N-aryl substitution enhances the electron-donating nature of the molecule and, crucially, maintains the non-planar, butterfly-like conformation of the phenothiazine core. This structural feature is advantageous in preventing undesirable molecular aggregation, a critical aspect in the design of organic electronic materials.[1] Initially explored for potential pharmaceutical applications, the unique properties of this compound have propelled it to the forefront of research in photocatalysis and advanced optoelectronic devices.[1] Phenothiazine derivatives are now recognized as "privileged structures" in medicinal chemistry, capable of interacting with multiple biological targets to exert a wide range of pharmacological activities, including anticancer, antifungal, and antioxidant effects.[3][4][5]

The Synthetic Toolkit: Crafting the this compound Core

The synthesis of this compound has evolved significantly, with modern methods offering high yields and broad functional group tolerance. The two primary and most effective strategies involve transition-metal-catalyzed cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig amination.

The Classical Approach: Ullmann Condensation

The Ullmann condensation is a foundational method for the N-arylation of phenothiazine. This copper-catalyzed reaction typically involves the coupling of phenothiazine with an aryl halide, such as bromobenzene or iodobenzene, at elevated temperatures.[6]

Ullmann Condensation for this compound Synthesis.

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenothiazine (1.0 equiv), bromobenzene (1.2 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to phenothiazine.

-

Reaction Execution: Heat the reaction mixture to 150-160 °C and stir vigorously for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient).

The Modern Powerhouse: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for C-N bond formation due to its milder reaction conditions, higher yields, and broader substrate scope compared to the Ullmann condensation.[7][8] This palladium-catalyzed cross-coupling reaction offers a more efficient and versatile route to this compound and its derivatives.[9][10]

Buchwald-Hartwig Amination for this compound Synthesis.

Experimental Protocol: Buchwald-Hartwig Amination [9]

-

Reaction Setup: In a nitrogen-filled glovebox or under an inert atmosphere, charge a flame-dried Schlenk tube with phenothiazine (1.0 equiv), iodobenzene (1.1 equiv), sodium tert-butoxide (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand such as XPhos (0.04 equiv).

-

Solvent Addition: Add anhydrous toluene to the Schlenk tube to achieve a concentration of 0.2 M with respect to phenothiazine.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

-

Extraction and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 20:1) to afford 10-phenylphenothiazine as a white solid.[9]

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper-based (e.g., CuI) | Palladium-based (e.g., Pd₂(dba)₃) |

| Ligand | Often not required | Phosphine-based (e.g., XPhos) |

| Base | Weaker inorganic (e.g., K₂CO₃) | Stronger organic (e.g., NaOtBu) |

| Temperature | High (150-210 °C) | Moderate (80-120 °C) |

| Yields | Moderate to good | Good to excellent |

| Substrate Scope | More limited | Broad |

Physicochemical Properties: A Spectroscopic and Electrochemical Profile

The unique properties of this compound arise from its distinct electronic structure and conformation.

Structural and Spectroscopic Characterization

The central thiazine ring of the phenothiazine core adopts a non-planar, folded "butterfly" conformation.[1] This is a key structural feature that inhibits intermolecular π-π stacking.

| Technique | Observed Characteristics | Reference |

| ¹H NMR (300 MHz, acetone-d6) | δ 7.70 (t, J = 7.5 Hz, 2H), 7.57 (t, J = 7.2 Hz, 1H), 7.44 (d, J = 7.8 Hz, 2H), 7.06 (d, J = 7.5 Hz, 2H), 6.92 (t, J = 7.2 Hz, 2H), 6.89 (t, J = 7.2 Hz, 2H), 6.23 (d, J = 8.1 Hz, 2H) | [9] |

| ¹³C NMR (100 MHz, acetone-d6) | δ 144.98, 141.82, 131.64, 131.37, 129.07, 127.31, 123.37, 120.90, 116.96 | [9] |

| UV-Vis Absorption (in hexane) | λmax at 314 nm | [11] |

| High-Resolution Mass Spec (ESI-HRMS) | m/z calculated for C₁₈H₁₄NS ([M+H]⁺): 276.0841, found: 276.0842 | [9] |

Electrochemical and Photophysical Properties

This compound is an excellent electron donor, a property that is central to its applications. Upon one-electron oxidation, it forms a stable radical cation (PTZ⁺•) that is intensely colored.[11]

| Property | Value | Reference |

| First Oxidation Potential (E½) | +0.77 V vs SCE | [12] |

| Excited State Reduction Potential (E*red) | -2.6 V vs SCE | [12] |

| Fluorescence Quantum Yield (Φf) | 0.01-0.02 | [13] |

| Fluorescence Lifetime (τf) | ~2.0 ns | [13] |

Applications at the Forefront of Technology

The unique electronic properties and structural features of this compound have led to its widespread application in several high-technology fields.

Organic Electronics: A Superior Hole-Transporting Material

In the realm of organic electronics, this compound and its derivatives are extensively used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[14][15]

Mechanism of Action in Perovskite Solar Cells:

-

Hole Extraction: When the perovskite layer absorbs light and generates excitons (electron-hole pairs), the HOMO (Highest Occupied Molecular Orbital) energy level of the phenothiazine-based HTM is well-aligned with the valence band of the perovskite, facilitating efficient extraction of holes from the perovskite layer.[16][17][18]

-

Hole Transport: The extracted holes are then transported through the HTM layer to the anode. The butterfly-like structure of the phenothiazine core helps to prevent aggregation, which can impede charge transport.[16]

-

Electron Blocking: The LUMO (Lowest Unoccupied Molecular Orbital) of the HTM is significantly higher than that of the perovskite, creating an energetic barrier that prevents electrons from leaking to the anode, thus reducing recombination losses.[18]

Role of this compound as a Hole Transport Layer in a Perovskite Solar Cell.

Photoredox Catalysis: A Powerful Electron Donor

This compound has emerged as a potent organic photoredox catalyst, capable of driving a variety of chemical transformations upon irradiation with visible light.[19] Its high excited-state reduction potential allows it to reduce substrates that are challenging for many other photocatalysts.[12]

Proposed Photocatalytic Mechanism (Reductive Quenching Cycle):

-

Excitation: Upon absorption of light, the this compound (PTZ) catalyst is promoted to its excited state (PTZ*).

-

Single Electron Transfer (SET): The excited catalyst (PTZ*) donates an electron to a substrate molecule, forming the catalyst's radical cation (PTZ⁺•) and the substrate's radical anion.

-

Substrate Transformation: The substrate radical anion undergoes further chemical reactions to form the desired product.

-

Catalyst Regeneration: The catalyst radical cation (PTZ⁺•) is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle.

Generalized Photocatalytic Cycle of this compound.

Future Outlook and Conclusion

References

-

Speck, F., Rombach, D., & Wagenknecht, H.-A. (2019). N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein Journal of Organic Chemistry, 15, 145–154. [Link]

-

Reductive Activation of Aryl Chlorides by Tuning the Radical Cation Properties of N‐Phenylphenothiazines as Organophotoredox C. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

-

Ferreira, R. J., et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Pharmaceuticals, 15(1), 76. [Link]

-

Thokala, S., & Singh, S. P. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega, 5(11), 5608–5619. [Link]

-

Al-Ashouri, A., et al. (2021). Spiro‐Phenothiazine Hole‐Transporting Materials: Unlocking Stability and Scalability in Perovskite Solar Cells. Advanced Energy Materials, 11(22), 2100777. [Link]

-

Desoky, M. M. H., et al. (2021). Exploring Structure-Property Relationships of Phenothiazine-based Hole As Materials for Optoelctronics and large band perovskite solar cells. ChemRxiv. [Link]

-

Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565. [Link]

-

Kas-sem, T. G., et al. (2019). Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. ACS Applied Materials & Interfaces, 11(17), 15658–15667. [Link]

-

Thokala, S., & Singh, S. P. (2020). Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. ACS Omega, 5(11), 5608–5619. [Link]

-

de la Fuente, J. R., et al. (2001). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. Photochemistry and Photobiology, 73(5), 453–460. [Link]

-

Rawashdeh, A.-M. M., et al. (2003). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. Journal of The Electrochemical Society, 150(11), E527. [Link]

-

Phenothiazine functional materials for organic optoelectronic applications. (2021). Physical Chemistry Chemical Physics. [Link]

-

Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

-

Malmakova, A. E., et al. (2021). Electrochemical and Photochemical Functionalization of Phenothiazines towards the Synthesis of N‐Aryl Phenothiazines: Recent Updates and Prospects. Chemistry – An Asian Journal, 16(21), 3291–3306. [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. (2017). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]

-

Maleckis, A., et al. (2018). Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions. Journal of the American Chemical Society, 140(14), 4937–4944. [Link]

-

Tian, S., et al. (2019). Utilizing d–pπ Bonds for Ultralong Organic Phosphorescence. Advanced Materials, 31(20), 1900598. [Link]

-

Structure-induced optoelectronic properties of phenothiazine-based materials. (2020). Journal of Materials Chemistry C, 8(44), 15486–15506. [Link]

-

Lamprianidis, P. (2020). Photoredox catalysis with 10-phenyl-10H- phenothiazine and synthesis of a photocatalytic chiral proline-based organocatalyst [Master's Thesis, KTH Royal Institute of Technology]. DiVA portal. [Link]

-

Pulse radiolysis and cyclic voltammetry studies of redox properties of phenothiazine radicals. (2008). Journal of Physical Organic Chemistry, 21(12), 1084–1090. [Link]

-

Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. (n.d.). ResearchGate. Retrieved from [Link]

-

Cyclic voltammograms [(a) reduction and (b) oxidation potentials] of... (n.d.). ResearchGate. Retrieved from [Link]

-

Săcară, A.-M., et al. (2017). Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid. Studia Universitatis Babes-Bolyai Chemia, 62(1), 121–132. [Link]

-

Franz, A. W., Rominger, F., & Müller, T. J. J. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry, 73(8), 3004–3015. [Link]

-

PubChem. (n.d.). 10-Phenylphenothiazine. Retrieved from [Link]

-

Mehmood, T., Patel, B. C., & Reddy, J. P. (2022). Phenazine and 10H-phenothiazine cocrystal stabilized by N-H···N and C-H···S hydrogen bonds. European Journal of Chemistry, 13(2), 230–233. [Link]

-

Wawrzyniak, P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7545. [Link]

-

Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. (2021). Advanced Synthesis & Catalysis, 363(15), 3706–3731. [Link]

-

Photophysical properties including fluorescence quantum yields (φ F ),... (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (2021). Molecules, 26(16), 4987. [Link]

-

Transition-Metal-Free Synthesis of N-Arylphenothiazines through an N- and S-Arylation Sequence. (2021). Organic Letters, 23(6), 2216–2220. [Link]

-

The Chemistry of Phenothiazine. (1954). Chemical Reviews, 54(5), 1011–1033. [Link]

-

Welsh, E. N., Robertson, K. N., & Speed, A. W. H. (2022). Gram-Scale Synthesis of the N-Phenyl Phenothiazine Photocatalyst by Benzyne Addition. Canadian Journal of Chemistry, 100(11), 809–813. [Link]

-

Gram-scale synthesis of the N-phenyl phenothiazine photocatalyst by benzyne addition. (2022). Canadian Journal of Chemistry, 100(11), 809–813. [Link]

Sources

- 1. This compound | 7152-42-3 | Benchchem [benchchem.com]

- 2. Phenothiazine - Wikipedia [en.wikipedia.org]

- 3. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iosrphr.org [iosrphr.org]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Buy this compound | 7152-42-3 [smolecule.com]

- 15. benchchem.com [benchchem.com]

- 16. Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. d-nb.info [d-nb.info]

A Comprehensive Technical Guide to the Synthesis of 10-Phenyl-10H-phenothiazine via Ullmann Condensation

Introduction: The Significance of 10-Phenyl-10H-phenothiazine and the Strategic Advantage of the Ullmann Condensation

This compound, a key heterocyclic compound, stands at the forefront of modern chemical research, with its applications spanning pharmaceuticals, organic photocatalysis, and materials science.[1] The introduction of a phenyl group at the 10-position of the phenothiazine core significantly alters its electronic and photophysical properties, making it a versatile molecule in drug development and as a component in advanced optoelectronic devices.[2] In the pharmaceutical realm, phenothiazine derivatives are foundational to the development of antipsychotic medications and agents targeting neurodegenerative diseases.[3][4][5] Furthermore, its role as an organic photocatalyst in the synthesis of small molecules and polymerization reactions underscores its importance in sustainable chemistry.[1][6]

The synthesis of this pivotal molecule is often achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[2][7] This method offers a direct and efficient pathway for the N-arylation of the phenothiazine core.[2] While traditional Ullmann conditions have been characterized by harsh reaction parameters, including high temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems.[7] This guide provides an in-depth exploration of the Ullmann condensation for the synthesis of this compound, offering a detailed mechanistic overview, a comprehensive experimental protocol, and critical insights for researchers, scientists, and professionals in drug development.

The Ullmann Condensation: A Mechanistic Deep Dive

The Ullmann condensation, in the context of N-arylation, is a copper-promoted conversion of an amine (in this case, the secondary amine of the phenothiazine core) and an aryl halide.[7] The reaction is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[8]

The generally accepted mechanism for the Ullmann-type N-arylation reaction is as follows:

-

Formation of the Active Copper(I) Species: The reaction is initiated by the formation of an active Cu(I) species. This can be generated in situ from a copper(II) precursor or directly from a Cu(I) salt.[7]

-

Reaction with the Amine: The amine (phenothiazine) reacts with the active Cu(I) species to form a copper(I)-amidate complex.[9]

-

Oxidative Addition: The aryl halide (e.g., iodobenzene or bromobenzene) undergoes oxidative addition to the copper(I)-amidate complex. This step involves the insertion of the copper into the carbon-halogen bond of the aryl halide, resulting in a transient copper(III) intermediate.[8]

-

Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate. This step forms the new carbon-nitrogen bond, yielding the desired N-arylated product (this compound) and regenerating the active Cu(I) species, which can then re-enter the catalytic cycle.[8]

Several mechanistic pathways have been proposed, and the exact mechanism may vary depending on the specific reaction conditions, ligands, and substrates used.[9]

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Experimental Protocol: A Step-by-Step Guide to Synthesis

This section provides a detailed, self-validating protocol for the synthesis of this compound via a modified Ullmann condensation. This protocol is designed to be reproducible and scalable, with built-in checkpoints for reaction monitoring.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Phenothiazine | ≥98% | Sigma-Aldrich | |

| Iodobenzene | 98% | Alfa Aesar | Bromobenzene can also be used, though it is less reactive.[7] |

| Copper(I) Iodide (CuI) | 98% | Strem Chemicals | A common and effective catalyst. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Acts as the base. |

| 1,10-Phenanthroline | ≥99% | Acros Organics | A ligand that can improve catalyst performance.[7] |

| Toluene | Anhydrous, 99.8% | EMD Millipore | High-boiling, inert solvent. |

| Ethyl Acetate | ACS Grade | VWR | For extraction. |

| Hexane | ACS Grade | VWR | For purification. |

| Saturated Sodium Chloride Solution (Brine) | For washing. | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |

Experimental Procedure

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenothiazine (1.0 eq.), iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), potassium carbonate (2.0 eq.), and 1,10-phenanthroline (0.2 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene (to make a 0.5 M solution with respect to phenothiazine) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the disappearance of the phenothiazine spot on TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the inorganic salts and copper catalyst.

-

Wash the filter cake with additional ethyl acetate.

-

Combine the organic filtrates and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from ethanol if necessary.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.[2][10]

-

Mass Spectrometry: To determine the molecular weight.[10]

-

Melting Point: To assess purity (literature mp ~94 °C).[11]

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | - Increase reaction time. - Ensure anhydrous conditions. - Use a more reactive aryl halide (iodide > bromide > chloride).[7] |

| Catalyst deactivation | - Use a ligand such as 1,10-phenanthroline or an amino acid to stabilize the catalyst.[7] | |

| Side Product Formation | Homocoupling of the aryl halide | - Use a slight excess of the phenothiazine. |

| Degradation of starting materials or product | - Lower the reaction temperature and extend the reaction time. - Ensure the reaction is under an inert atmosphere. | |

| Difficult Purification | Co-elution of starting material and product | - Optimize the solvent system for column chromatography. - Consider recrystallization as an additional purification step. |

Conclusion

The Ullmann condensation remains a robust and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access this valuable compound. The protocol and insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutics and advanced materials built upon the versatile phenothiazine scaffold.

References

- Wikipedia. Ullmann condensation. [URL: https://en.wikipedia.

- IISTE.org. Copper Catalysed N-Arylation of Angular Triazaphenothiazinone. [URL: https://iiste.org/Journals/index.php/CMR/article/view/10086]

- Benchchem. This compound | 7152-42-3. [URL: https://www.benchchem.com/product/b1680196]

- Smolecule. Buy this compound | 7152-42-3. [URL: https://www.smolecule.com/cas-7152-42-3-10-phenyl-10h-phenothiazine.html]

- MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [URL: https://www.mdpi.com/2073-4344/12/11/1393]

- Sperotto, E., & van Klink, G. P. M. The mechanism of the modified Ullmann reaction. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/dt/c0dt00674b]

- DiVA portal. Photoredox catalysis with this compound and synthesis of a photocatalytic chiral proline-based organocatalyst Mas. [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2:1560965]

- ResearchGate. The reaction mechanism proposed for the Ullmann-type N-arylation. [URL: https://www.researchgate.

- ResearchGate. Copper Catalysed N-Arylation of 11-amino-1, 8, 10-triazaphenothiazin-5-one. [URL: https://www.researchgate.net/publication/264295191_Copper_Catalysed_N-Arylation_of_11-amino-1_8_10-triazaphenothiazin-5-one]

- ResearchGate. (PDF) Copper Catalysed N-Arylation of Angular Triazaphenothiazinone. [URL: https://www.researchgate.

- ChemicalBook. This compound synthesis. [URL: https://www.chemicalbook.com/synthesis/7152-42-3.htm]

- The Journal of Organic Chemistry. Mechanism of the Ullmann Condensation1. [URL: https://pubs.acs.org/doi/10.1021/jo01314a059]

- Sigma-Aldrich. 10-Phenylphenothiazine = 95 7152-42-3. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/653456]

- ACS Publications. Cu-Catalyzed C–H Phenothiazination toward the Assembly of Cyclopeptides. [URL: https://pubs.acs.org/doi/10.

- SynArchive. Ullmann Condensation. [URL: https://www.synarchive.

- Benchchem. A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. [URL: https://www.benchchem.com/uploads/technical-guide-phenothiazine-synthesis.pdf]

- Organic Chemistry Portal. Ullmann Reaction. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]

- ResearchGate. N-arylation of relevance to phenothiazine synthesis. [URL: https://www.researchgate.net/figure/N-arylation-of-relevance-to-phenothiazine-synthesis_fig2_359333333]

- ResearchGate. The Ullmann Ether Condensation. [URL: https://www.researchgate.

- PubMed Central. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9659727/]

- ResearchGate. Optimization studies A Screening of phenothiazine derivatives for the photocatalytic activation of neutral benzoates. Reaction conditions. [URL: https://www.researchgate.

- Royal Society of Chemistry. Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. [URL: https://www.rsc.

- ResearchGate. Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. [URL: https://www.researchgate.net/publication/237000551_Synthesis_of_Some_Substituted_10H-Phenothiazines_Ribofuranosides_and_their_Antioxidant_Activity]

- Molecular Diversity Preservation International (MDPI). Syntheses of Functionalized Alkynylated Phenothiazines. [URL: https://www.mdpi.org/molbank/molbank2000/m0160.htm]

- PubMed Central. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10377488/]

- PubMed. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [URL: https://pubmed.ncbi.nlm.nih.gov/37525287/]

- PubMed. Second generation repurposing of phenothiazine antipsychotic drugs as antifungal lead molecules via optimization of phenoxazine derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/39561234/]

Sources

- 1. Buy this compound | 7152-42-3 [smolecule.com]

- 2. This compound | 7152-42-3 | Benchchem [benchchem.com]

- 3. iiste.org [iiste.org]

- 4. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. pure.rug.nl [pure.rug.nl]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. 10-Phenylphenothiazine = 95 7152-42-3 [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Synthesis of 10-Phenyl-10H-phenothiazine via Palladium-Catalyzed Cross-Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its N-substituted derivatives are privileged scaffolds in medicinal chemistry and materials science. Among these, 10-Phenyl-10H-phenothiazine stands out for its applications as an organic photocatalyst.[1] This guide provides an in-depth technical exploration of its synthesis, focusing on the robust and versatile palladium-catalyzed cross-coupling methodology. We will delve into the mechanistic underpinnings of this transformation, dissect the critical roles of each reaction component, present optimized experimental protocols, and discuss the nuances associated with the N-arylation of nitrogen-rich heterocycles. This document is designed to bridge theoretical understanding with practical, field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of N-Aryl Phenothiazines

The phenothiazine core is a sulfur- and nitrogen-containing tricyclic heterocycle that forms the backbone of numerous pharmaceuticals. The strategic functionalization at the 10-position (the nitrogen atom) profoundly modulates the molecule's electronic and steric properties, giving rise to a diverse array of compounds with applications ranging from antipsychotics to advanced organic electronics. This compound, in particular, has gained prominence as a powerful organic photoredox catalyst, capable of facilitating a variety of chemical transformations using visible light.[1]

The creation of the C-N bond to attach the phenyl group to the phenothiazine nitrogen is a critical synthetic step. While the user's query specifies the Suzuki-Miyaura coupling, it is essential to clarify a key point of nomenclature. The Suzuki-Miyaura reaction is classically defined as a palladium-catalyzed cross-coupling for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[2][3] The direct N-arylation of a heterocycle like phenothiazine with an aryl halide is more precisely termed a Buchwald-Hartwig Amination . Both reactions, however, belong to the same family of powerful palladium-catalyzed cross-coupling transformations and share fundamental mechanistic principles.[4] This guide will therefore focus on the palladium-catalyzed N-arylation of phenothiazine, a reaction of immense industrial and academic importance.

The Catalytic Engine: Mechanism of Palladium-Catalyzed N-Arylation

The catalytic cycle for the N-arylation of phenothiazine is a well-orchestrated sequence of events centered around a palladium atom, which cycles between its Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The three fundamental steps are Oxidative Addition, Transmetalation (or more accurately for this reaction, N-H Deprotonation and Coordination), and Reductive Elimination.[2][7]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands (L), reacting with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, becoming oxidized to a Pd(II) species.[5][7] This is often the rate-determining step in the catalytic cycle.[2]

-

Deprotonation and Coordination : A strong base deprotonates the N-H bond of phenothiazine, forming a more nucleophilic phenothiazine anion. This anion then displaces the halide from the palladium complex.

-

Reductive Elimination : This is the final, product-forming step. The aryl and phenothiazine moieties on the Pd(II) center couple, forming the desired C-N bond of this compound. In this process, the palladium center is reduced back to its Pd(0) state, thus regenerating the active catalyst which can then re-enter the cycle.[2][5]

Optimizing the Reaction: A Component-by-Component Analysis

The success of the synthesis hinges on the judicious selection of each component. The interplay between the catalyst, ligand, base, and solvent creates a complex reaction environment that must be fine-tuned for optimal yield and purity.

-

Palladium Precatalyst : The reaction typically uses a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8][9] These are not the active catalytic species but are converted in situ to the active Pd(0) complex. Pd₂(dba)₃ is often preferred as it provides a source of ligand-free Pd(0).

-

The Ligand: The Key to Success : Standard phosphine ligands like PPh₃ are often ineffective for C-N cross-coupling. The key breakthrough in this field was the development of bulky, electron-rich dialkylbiaryl phosphine ligands by Buchwald and others.[4] Ligands such as SPhos and tri-tert-butylphosphine ((t-Bu)₃P) are highly effective.[8]

-

Why they work : The bulkiness of these ligands promotes the formation of a monoligated, 12-electron palladium complex (Pd(PPh₃)) which is highly reactive in the oxidative addition step.[7] Their strong electron-donating character facilitates the final, crucial reductive elimination step.[4] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for this transformation.[10][11]

-

-

The Base: More Than a Proton Sponge : A strong, non-nucleophilic base is essential. Potassium tert-butoxide (KOt-Bu), sodium tert-butoxide (NaOt-Bu), and potassium phosphate (K₃PO₄) are common choices.[8][12] The primary role of the base is to deprotonate the phenothiazine N-H, significantly increasing its nucleophilicity and facilitating its coordination to the palladium center.

-

Solvent : Anhydrous, high-boiling point, aprotic solvents like toluene, dioxane, or THF are typically used.[8][13] These solvents effectively dissolve the organic reagents and can be heated to the temperatures often required to drive the reaction to completion.

-

The Arylating Agent : While the Suzuki reaction uses arylboronic acids, the more common and robust method for this specific N-arylation uses aryl halides. The reactivity order is generally I > Br > Cl.[2] Iodobenzene and bromobenzene are frequently used, with bromobenzene often providing a good balance of reactivity and cost.[8]

Experimental Protocols and Data

The following section provides a representative experimental procedure and a comparative table of reaction conditions gleaned from the literature.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the N-arylation of phenothiazine.[8]

Step-by-Step Methodology:

-

Reactor Setup : To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add phenothiazine (1.0 equiv), the aryl halide (e.g., bromobenzene, 1.2 equiv), and the base (e.g., KOt-Bu, 1.3 equiv).

-

Inert Atmosphere : Seal the vessel and degas the mixture thoroughly. This is critical to prevent oxidation of the catalyst and ligands. This can be achieved by subjecting the flask to three cycles of freeze-pump-thaw or by evacuating and backfilling with an inert gas like argon or nitrogen.[8]

-

Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 3 mol %) and the phosphine ligand (e.g., (t-Bu)₃PHBF₄, 6 mol %).

-

Solvent Addition : Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.5 M).

-

Reaction : Place the sealed vessel in a preheated oil bath and stir vigorously at reflux (typically 110-160°C) for the specified time (e.g., 16-20 hours).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Isolation : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford this compound as a solid.[8]

Comparative Table of Reaction Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ (3) | (t-Bu)₃PHBF₄ (6) | KOt-Bu (1.29) | Toluene | Reflux | 20 | 97 | [8] |

| Pd₂(dba)₃ (2.5) | None specified | NaOt-Bu (1.0) | Toluene | 160 | 16 | 87 | [8] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 8 | High | [9] (general) |

| Pd(dppf)Cl₂ | (dppf) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | Overnight | N/A | [14] (general) |

This table summarizes conditions for N-arylation reactions, which are analogous to the specific synthesis of this compound.

Challenges in Coupling with Nitrogen Heterocycles

While powerful, palladium-catalyzed N-arylation is not without its challenges, particularly when using nitrogen-containing heterocycles.

-

Catalyst Inhibition : The Lewis-basic nitrogen atoms present in the starting material (phenothiazine) and the product can coordinate to the palladium center.[15][16] This coordination can sometimes lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, resulting in low conversion.[17] The use of bulky ligands helps to mitigate this by sterically discouraging such unproductive binding.

-

Substrate Solubility : Highly polar heterocyclic compounds can sometimes exhibit poor solubility in the nonpolar organic solvents typically used for these reactions, which can impede reaction rates.[15]

-

Functional Group Tolerance : While generally robust, the reaction conditions (strong base, high temperature) may not be compatible with sensitive functional groups on more complex substrates. Careful planning and optimization are required in such cases.

Conclusion

The palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, is a highly effective and reliable method for the synthesis of this compound. A deep understanding of the catalytic cycle and the specific function of each reaction component—the palladium source, the crucial bulky phosphine ligand, the strong base, and the anhydrous solvent—is essential for achieving high yields. By employing robust protocols under a strict inert atmosphere, researchers can readily access this valuable photocatalyst and its derivatives, paving the way for further innovations in both medicinal chemistry and materials science.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

Guo, X., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

-

Cravotto, G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

-

Guram, A. S., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

-

Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. [Link]

-

Düfert, M. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

-

Various Authors. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

-

Godoy, F., et al. (n.d.). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. ACS Publications. [Link]

-

The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

DiVA portal. (n.d.). Photoredox catalysis with 10-phenyl-10H- phenothiazine and synthesis of a photocatalytic chiral proline-based organocatalyst Mas. [Link]

-

MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

-

ResearchGate. (2021, December). Suzuki−Miyaura Coupling and O−Arylation Reactions Catalyzed by Palladium(II) Complexes of Bulky Ligands Bearing Naphthalene Core, Schiff Base Functionality and Biarylphosphine Moiety. [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

-

Ayogu, J. I., & Okoro, U. C. (2020). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]

-

Al-dujaili, A. H. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Synthesis of 10-Phenyl-10H-phenothiazine

Abstract

This technical guide provides a comprehensive overview of the electrochemical methods for the synthesis of 10-Phenyl-10H-phenothiazine (N-phenylphenothiazine). As a molecule of significant interest in the development of photocatalysts, organic semiconductors, and pharmaceutical agents, its synthesis via sustainable and efficient methods is a critical area of research.[1] Electro-organic synthesis offers a powerful alternative to traditional chemical methods, often proceeding under mild, room-temperature conditions without the need for external chemical oxidants or metal catalysts.[2][3][4] This guide delves into the core mechanisms, provides detailed experimental protocols derived from peer-reviewed literature, examines the influence of key reaction parameters, and outlines methods for product characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage green chemistry principles for the synthesis of high-value heterocyclic compounds.

Introduction: The Case for Electrosynthesis

This compound is a prominent member of the N-aryl phenothiazine family, a class of compounds widely utilized in materials science and medicinal chemistry.[1][5] Traditional synthesis routes, such as the Ullmann or Buchwald-Hartwig couplings, often require high temperatures, expensive metal catalysts, and stoichiometric reagents, which can complicate purification and generate significant waste.

Electrochemical synthesis presents a compelling alternative. By using electrons as the primary "reagent," these methods are inherently greener and more atom-economical.[2][3] Key advantages include:

-

Mild Conditions: Reactions are typically performed at room temperature and ambient pressure.[6]

-

Elimination of External Oxidants: The anode serves as the oxidant, avoiding the use of stoichiometric chemical oxidants.[5]

-

High Selectivity: By precisely controlling the electrode potential, it is possible to selectively activate specific functional groups, minimizing side reactions.[2]

-

Scalability: Electrochemical methods have demonstrated good scalability, making them suitable for both laboratory and potential industrial applications.[6]

This guide focuses on the direct anodic C-H/N-H cross-coupling approach, a modern and efficient strategy for constructing the critical C-N bond to form this compound and its derivatives.

Core Mechanism: The Anodic C-N Cross-Coupling Pathway

The electrochemical synthesis of N-aryl phenothiazines operates through an oxidative C-H/N-H cross-coupling mechanism. The process is initiated by the oxidation of the most electron-rich species at the anode. Cyclic voltammetry (CV) is an indispensable tool for elucidating this mechanism, as it allows for the determination of the oxidation potentials of the reactants.[2][3]

Studies have shown that phenothiazine undergoes a one-electron oxidation at a lower potential than many aryl coupling partners, leading to the formation of a key intermediate: the phenothiazine cation radical.[7][8]

The proposed reaction mechanism can be summarized in the following steps:

-

Anodic Oxidation: Phenothiazine (PTZ) is oxidized at the anode surface to form a highly reactive phenothiazine cation radical (PTZ•+).

-

Deprotonation: The cation radical undergoes deprotonation to form a nitrogen-centered radical (PTZ•).

-

Radical Cross-Coupling: The phenothiazine nitrogen radical couples with an aryl partner (e.g., an electron-rich arene radical cation) to form the C-N bond.

-

Final Deprotonation/Re-aromatization: The resulting intermediate undergoes deprotonation to yield the final, stable this compound product.

The following diagram illustrates this proposed electrochemical pathway.

Caption: Figure 1: Proposed Electrochemical C-N Cross-Coupling Mechanism

Methodologies and Experimental Protocols

The practical implementation of this synthesis relies on controlled-potential or constant-current electrolysis in a suitable electrochemical cell.

Preliminary Analysis: Cyclic Voltammetry (CV)

Causality: Before preparative electrolysis, it is crucial to perform cyclic voltammetry on the reactants. CV provides the oxidation potentials (Epa) of both the phenothiazine and the aryl coupling partner.[2][9] This data is essential for selecting an appropriate operating potential for the bulk synthesis—one that is high enough to oxidize the phenothiazine but low enough to avoid unwanted side reactions, such as polymerization of the coupling partner or oxidation of the product.[2]

Typical Protocol for CV Analysis:

-

Cell Setup: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or SCE reference electrode.

-

Electrolyte Solution: Prepare a solution of the supporting electrolyte (e.g., 0.1 M LiClO₄) in a suitable aprotic solvent (e.g., DMF or acetonitrile).[2][3]

-

Analyte Addition: Add the phenothiazine reactant (e.g., 0.01 M) to the electrolyte solution and record the voltammogram.

-

Second Analyte: Record the voltammogram for the aryl partner under the same conditions.

-

Mixture Analysis: Record the voltammogram for a mixture of both reactants to observe any changes in the redox behavior, which can provide insight into the reaction mechanism.[2]

Preparative Synthesis: Constant Potential Electrolysis

Causality: Constant potential (potentiostatic) electrolysis is often preferred for its selectivity. By holding the potential at a value just above the oxidation peak of the phenothiazine, the reaction can be driven efficiently while minimizing over-oxidation or decomposition.

Detailed Experimental Protocol: This protocol is a generalized procedure based on the successful electrochemical C-H/N-H cross-coupling of phenothiazines with aryl partners.[2][3][6]

-

Cell Assembly: Assemble an undivided electrochemical cell equipped with two platinum plate electrodes (or carbon-based electrodes) serving as the anode and cathode.[2][3] An undivided cell is simpler and often sufficient for this type of coupling reaction.

-

Reaction Mixture: To the cell, add phenothiazine (1.0 mmol), the aryl coupling partner (e.g., 2-phenylindolizine or another electron-rich arene, 1.2 mmol), and a supporting electrolyte such as LiClO₄ (0.1 M) dissolved in an aprotic solvent like N,N-Dimethylformamide (DMF, 15 mL).[3]

-

Electrolysis: Immerse the electrodes in the solution and stir the mixture. Apply a constant potential (e.g., +0.2 V vs. Ag/AgCl, as determined from prior CV analysis) using a potentiostat.[3]

-

Monitoring: Monitor the reaction progress by observing the current, which will decrease as the reactants are consumed. Alternatively, thin-layer chromatography (TLC) can be used to track the disappearance of the starting material. The reaction typically runs for 3-5 hours.[3]

-

Work-up: Upon completion, transfer the reaction mixture to a separation funnel. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.

Influence of Key Experimental Parameters

The success of the electrochemical synthesis is highly dependent on the careful selection of experimental conditions. The following table summarizes the impact of key parameters on reaction outcomes like yield and selectivity.

| Parameter | Common Choices | Rationale & Impact on Synthesis |

| Electrode Material | Platinum (Pt), Glassy Carbon (GC), Graphite | Platinum and glassy carbon are often chosen for their high conductivity and relative inertness in the required potential window.[2][9] The choice can influence reaction kinetics and, in some cases, product distribution. Carbon-based electrodes are favored for avoiding metal contamination in pharmaceutical synthesis.[4] |

| Solvent | Acetonitrile (MeCN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Aprotic polar solvents are required to dissolve the electrolyte and reactants while providing a stable medium for the radical intermediates. DMF is a common choice due to its high dielectric constant and wide potential window.[2] |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (TBAP), Lithium perchlorate (LiClO₄) | Provides conductivity to the solution. The electrolyte must be electrochemically inactive within the operating potential range. Perchlorate salts are widely used for their stability.[3] |

| Applied Potential | Typically +0.2 V to +0.8 V (vs. reference) | As determined by CV, the potential must be sufficient to initiate the oxidation of phenothiazine. Applying a potential that is too high can lead to over-oxidation of the product or polymerization of the reactants, reducing the overall yield.[2] |

| Cell Type | Undivided or Divided Cell | An undivided cell is simpler and cost-effective. A divided cell, which separates the anode and cathode compartments with a membrane, can be used to prevent the product from being reduced at the cathode, though it is often not necessary for this specific transformation.[2] |

Product Characterization

Post-synthesis, the identity and purity of the this compound product must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and the successful formation of the N-phenyl bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Can be used to identify characteristic functional group vibrations within the molecule.

Conclusion and Future Outlook

Electrochemical C-H/N-H cross-coupling represents a state-of-the-art, sustainable, and highly efficient method for synthesizing this compound and its derivatives.[5] By eliminating the need for harsh reagents and metal catalysts, this approach aligns perfectly with the principles of green chemistry. The ability to precisely control the reaction via an applied potential offers a level of selectivity that is often difficult to achieve with conventional methods. Future research will likely focus on expanding the substrate scope, further optimizing reaction conditions for even greater efficiency, and adapting these protocols for continuous flow electrochemical reactors to enhance scalability for industrial production.

References

-

Vertex AI Search Result[1]: This source discusses the applications of N-aryl phenothiazines in photocatalysts, organic semiconductors, and dyes, highlighting the importance of developing "green" synthesis methods.

- Feng, C., Liu, X., She, Y., Shen, Z., & Li, M. (2021). Electrochemical C–H/N–H cross-coupling of 2-phenylindolizines with phenothiazines to synthesize novel N-aryl phenothiazine derivatives. Electrochimica Acta.

-

Vertex AI Search Result[3]: This article provides a specific protocol for the electrochemical synthesis of N-aryl phenothiazine derivatives, including details on the cell setup, reagents, and applied potential.

-

Vertex AI Search Result[5]: This review provides an overview of electrochemical and photochemical methods for producing N-aryl phenothiazines, discussing various coupling partners and mechanistic aspects.

- Asr, R., et al. (2022). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. MDPI.

-

Vertex AI Search Result[6]: This abstract and reference list highlights the development of facile, room-temperature electrochemical oxidation methods for synthesizing N-aryl phenothiazines without external oxidants or catalysts.

-

Vertex AI Search Result[10]: This paper describes the electrochemical generation of the phenothiazin-5-ium reactive intermediate from the direct oxidation of phenothiazine.

- Daghrir, Z., et al. (2024). Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl)-10H-phenothiazine derivatives. Scientific Reports.

- Asr, R., et al. (2022). Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. ChemRxiv.

- Daghrir, Z., et al. (2024). Electrochemical generation of phenothiazin-5-ium. A sustainable strategy for the synthesis of new bis(phenylsulfonyl)-10H-phenothiazine derivatives. PubMed.

-

Vertex AI Search Result[11]: This paper provides details on cyclic voltammetry studies of phenothiazine derivatives, informing the selection of optimal currents and potentials for electrosynthesis.

- Pankratov, A.N. (2015). Chemical and Electrochemical Oxidation of Phenothiazine. ResearchGate.

- Johnsson, M. (2017). Photoredox catalysis with this compound and synthesis of a photocatalytic chiral proline-based organocatalyst. DiVA portal.

-

Vertex AI Search Result[8]: This article discusses the oxidation of phenothiazine derivatives, noting the formation of radical species and the potential for a two-electron process yielding a dication.

-

Vertex AI Search Result[12]: This paper discusses the various oxidation sites on phenothiazine molecules and the chromatographic separation of the resulting oxides.

- Mielech-Łukasiewicz, K., et al. (2007). Electrochemical Oxidation of Phenothiazine Derivatives at Glassy Carbon Electrodes and Their Differential Pulse and Square-wave Voltammetric Determination in Pharmaceuticals. ResearchGate.

- Gütz, C., et al. (2019). Electro-organic synthesis – a 21st century technique. National Institutes of Health (NIH).

- BenchChem. (2025). A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. Electro-organic synthesis – a 21st century technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 12. psychiatry.ru [psychiatry.ru]

An In-depth Technical Guide to the Fundamental Photophysical Properties of 10-Phenyl-10H-phenothiazine

This guide provides a comprehensive exploration of the core photophysical properties of 10-Phenyl-10H-phenothiazine (PTH), a heterocyclic compound of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the synthesis, characterization, and photophysical behavior of this versatile molecule.

Introduction: The Significance of this compound

This compound belongs to the phenothiazine class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The introduction of a phenyl group at the 10-position of the phenothiazine core significantly modifies its electronic and photophysical properties, leading to a surge of research into its applications as a photocatalyst and a component in advanced optoelectronic devices.[1] The non-planar, butterfly-like conformation of the phenothiazine structure is maintained with the N-aryl substitution, which is advantageous in preventing undesirable molecular aggregation in organic electronic materials.[1] This guide will delve into the synthesis, detailed photophysical characterization, and the influence of the local environment on the behavior of this compound.

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Ullmann condensation. This copper-catalyzed reaction facilitates the N-arylation of the phenothiazine core.[1]

Experimental Protocol: Ullmann Condensation

Materials:

-

Phenothiazine

-

Bromobenzene or Iodobenzene

-

Copper catalyst (e.g., CuI, Pd₂(dba)₃)

-

Base (e.g., KOt-Bu, Sodium tert-butoxide)

-

High-boiling point anhydrous solvent (e.g., Toluene, DMSO)

-

Standard laboratory glassware and purification apparatus (silica gel column chromatography)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenothiazine in the anhydrous solvent.

-

Add the aryl halide (bromobenzene or iodobenzene), the base, and the copper or palladium catalyst to the reaction mixture.

-

The reaction mixture is then heated to reflux (e.g., 110-160°C) and stirred vigorously for several hours (typically 16-20 hours).[2][3][4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[2][3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.[2]

Core Photophysical Properties

The photophysical properties of this compound are dictated by its electronic structure, which is characterized by the electron-donating phenothiazine core and the attached N-phenyl group.

Electronic Absorption

The UV-Vis absorption spectrum of this compound reveals key information about its electronic transitions. In non-polar solvents like hexane, it exhibits a maximum absorption wavelength (λmax) at 314 nm.[5][6] In a more polar solvent such as dichloromethane (CH₂Cl₂), the lowest energy absorption band is observed at 321 nm with a molar extinction coefficient (ε) of 2600 M⁻¹ cm⁻¹.[7] For comparison, the parent 10H-phenothiazine shows absorption maxima at 252 nm and 316 nm, indicating that the N-phenyl group subtly influences the electronic structure.[5]

Upon one-electron oxidation, this compound forms a stable and intensely colored radical cation (PTH⁺•). This radical species displays characteristic absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.[5][7] The excited doublet states of this radical cation are accessible using visible and NIR light and can act as potent photooxidants.[7]

Fluorescence Emission

This compound exhibits fluorescence with emission maxima that are sensitive to the polarity of the solvent. The emission peak typically appears in the range of 440 to 448 nm.[8] However, the fluorescence quantum yield (Φf) of PTH is generally low, falling within the range of 0.01-0.02.[8] This low quantum yield suggests that non-radiative decay pathways are significant in the deactivation of the excited singlet state. The fluorescence lifetime (τf) of the closely related N-methyl-phenothiazine is approximately 2.0 ns, providing an estimate for the excited state lifetime of PTH.[8]

Summary of Photophysical Data

| Property | Value | Solvent | Reference |

| Absorption (λmax) | 314 nm | Hexane | [5][6] |

| 321 nm | CH₂Cl₂ | [7] | |

| Molar Extinction Coefficient (ε) | 2600 M⁻¹ cm⁻¹ | CH₂Cl₂ | [7] |

| Fluorescence Emission (λem) | 440 - 448 nm | Varies | [8] |

| Fluorescence Quantum Yield (Φf) | 0.01 - 0.02 | Varies | [8] |

| Fluorescence Lifetime (τf) of N-methyl-phenothiazine | 2.0 ns | Not Specified | [8] |

Experimental Characterization of Photophysical Properties

Accurate determination of the photophysical properties of this compound requires precise experimental methodologies.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Experimental Workflow:

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Protocol:

-

Selection of Standard and Solvent: Choose a fluorescence standard with an absorption range that overlaps with the sample and is soluble in the same spectroscopic grade solvent.

-

Preparation of Solutions: Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

UV-Vis Absorbance Measurement: Record the absorbance spectra for all solutions.

-

Fluorescence Emission Measurement: Using a spectrofluorometer, record the corrected emission spectra of all solutions at the same excitation wavelength.

-

Data Analysis:

-

Integrate the area under the emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

Determine the gradients (slopes) of the resulting linear plots.

-

Calculate the quantum yield of the sample (Φs) using the following equation:

Φs = Φr * (Grads / Gradr) * (ns² / nr²)

Where Φr is the quantum yield of the reference, Grad is the gradient, and n is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Principle of TCSPC:

Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.

Procedure:

-

A high-repetition-rate pulsed light source (laser or LED) excites the sample.

-

For each excitation pulse, a "start" signal is sent to a time-to-amplitude converter (TAC).[9][10]

-

The sample fluoresces, and a single emitted photon is detected by a sensitive detector (e.g., a photomultiplier tube, PMT).

-

The detection of the photon generates a "stop" signal for the TAC.[9][10]

-

The TAC outputs a voltage proportional to the time difference between the "start" and "stop" signals.

-

This process is repeated thousands or millions of times, and a histogram of the number of photons versus their arrival time is constructed by a multi-channel analyzer (MCA).[10][11]

-

The resulting histogram represents the fluorescence decay curve, which can be fitted to an exponential function to determine the fluorescence lifetime (τ).

Conclusion

This compound is a molecule with intriguing photophysical properties that are highly sensitive to its environment. Its relatively straightforward synthesis and tunable electronic characteristics make it a valuable building block in the development of new materials for photocatalysis and optoelectronics. A thorough understanding of its fundamental photophysical properties, as outlined in this guide, is crucial for harnessing its full potential in these and other emerging applications. The provided experimental protocols offer a solid foundation for researchers to accurately characterize this and similar compounds, ensuring the generation of reliable and reproducible data.

References

-

Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions. Journal of the American Chemical Society. [Link]

-

Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD - HORIBA. HORIBA. [Link]

-

Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. NPTEL. [Link]

-

Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting - Lund University Publications. Lund University. [Link]

-

Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

-

Fluorogenic Phenothiazine‐Derivative as Radical Sensors - ResearchGate. ResearchGate. [Link]

-

Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC - PubMed Central. PubMed Central. [Link]

-

Fluorogenic Phenothiazine‐Derivative as Radical Sensors. Wiley Online Library. [Link]

-

Available online through - ResearchGate. ResearchGate. [Link]

-

10-Phenylphenothiazine | C18H13NS | CID 95203 - PubChem - NIH. PubChem. [Link]

-

Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. Royal Society of Chemistry. [Link]

-

Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions - MDPI. MDPI. [Link]

-

Fluorescence quantum yield measurements - NIST Technical Series Publications. NIST. [Link]

-

Tuning Electron‐Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by N… - OUCI. Wiley Online Library. [Link]

-

Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks with Keto-enol Irreversible Tautomerism as a Promising Third-order Nonlinear Optics Material - Supporting Information. Wiley Online Library. [Link]

-

Photoredox catalysis with 10-phenyl-10H- phenothiazine and synthesis of a photocatalytic chiral proline-based organocatalyst Mas - DiVA portal. DiVA portal. [Link]

-

Cationization of neutral small molecules by site-specific carboxylation of this compound in laser desorption/ionization - Analyst (RSC Publishing). Royal Society of Chemistry. [Link]

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PubMed Central. PubMed Central. [Link]

-

N-Phenylphenothiazine Radical Cation with Extended π-Systems: Enhanced Heat Resistance of Triarylamine Radical Cations as Near-Infrared Absorbing Dyes - MDPI. MDPI. [Link]

Sources